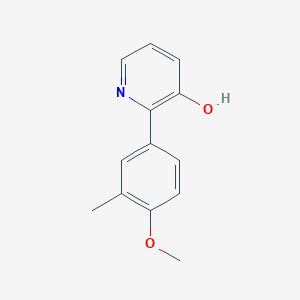

2-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

2-(4-methoxy-3-methylphenyl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-8-10(5-6-12(9)16-2)13-11(15)4-3-7-14-13/h3-8,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMZILAFROJDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C=CC=N2)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682782 |

Source

|

| Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93189-30-1 |

Source

|

| Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol, a heterocyclic scaffold of significant interest to medicinal chemistry and drug development professionals. The narrative emphasizes the strategic rationale behind the chosen synthetic route, focusing on the widely applicable and efficient Suzuki-Miyaura cross-coupling reaction. Detailed, step-by-step protocols for the synthesis of key precursors and the final coupling reaction are presented, supported by mechanistic insights and data visualization to ensure scientific integrity and reproducibility. This document is intended for an audience of researchers and scientists with a background in synthetic organic chemistry.

Introduction and Strategic Overview

The 2-arylpyridin-3-ol moiety is a privileged scaffold found in numerous biologically active molecules and pharmaceutical compounds. Its structural features, including the hydrogen bond donor/acceptor capabilities of the hydroxyl group and the tunable electronic properties of the biaryl system, make it a valuable target in drug discovery programs. The title compound, 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol, combines this core with a substituted phenyl ring, offering a unique topology for molecular recognition and interaction with biological targets.

The synthesis of such hetero-biaryl systems presents a strategic challenge: the efficient and selective formation of the carbon-carbon bond between the pyridine and phenyl rings. Modern synthetic chemistry offers several powerful tools for this transformation, with palladium-catalyzed cross-coupling reactions being preeminent.[1] This guide will detail a synthetic approach centered on the Suzuki-Miyaura cross-coupling reaction, selected for its high functional group tolerance, mild reaction conditions, and the commercial availability of its key reagents.[1][2]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 1 , is made at the C2-C1' bond between the pyridine and phenyl rings. This approach is ideally suited for a Suzuki-Miyaura coupling strategy. This disconnection yields two key synthetic precursors: the halogenated pyridinol synthon 2 (specifically, 2-bromopyridin-3-ol) and the organoboron synthon 3 ((4-methoxy-3-methylphenyl)boronic acid).

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous because it allows for the convergent synthesis of the final product from two readily preparable fragments, maximizing efficiency and allowing for late-stage diversification if analogues were desired.

Synthesis of Key Precursors

The success of the final coupling reaction is contingent upon the efficient preparation of high-purity precursors.

Precursor A: (4-Methoxy-3-methylphenyl)boronic acid (3)

This crucial reagent is synthesized from the commercially available 4-bromo-1-methoxy-2-methylbenzene (4 ) via a lithium-halogen exchange, followed by trapping with a borate ester and subsequent acidic hydrolysis.[3][4] The use of n-butyllithium for the lithium-halogen exchange is a rapid and efficient process at low temperatures.[5][6]

-

Reaction Setup: To a dry, three-necked round-bottom flask under an inert argon atmosphere, add 4-bromo-1-methoxy-2-methylbenzene (4 ) (1.0 equiv.) and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 1.1 equiv.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the aryllithium species, add triisopropyl borate (1.2 equiv.) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Work-up and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to effect hydrolysis of the boronate ester.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile or hexanes/ethyl acetate) to yield (4-methoxy-3-methylphenyl)boronic acid (3 ) as a white solid.

Precursor B: 2-Bromopyridin-3-ol (2)

This precursor is readily prepared from commercially available 3-hydroxypyridine (5 ) via electrophilic bromination. The hydroxyl group is an activating, ortho-, para-director, facilitating selective bromination at the C2 position.

Caution: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Bromine Solution Preparation: In a flask equipped with a dropping funnel, cool a 40% aqueous sodium hydroxide (NaOH) solution to -10 °C using an ice-salt bath. Add liquid bromine (1.0 equiv.) dropwise to this solution while maintaining the low temperature.

-

Substrate Addition: In a separate beaker, dissolve 3-hydroxypyridine (5 ) (1.0 equiv.) in a 40% aqueous NaOH solution. Add this solution dropwise to the cold bromine solution, ensuring the reaction temperature is maintained between 10-15 °C.[7]

-

Reaction: After the addition is complete, remove the cooling bath and stir the mixture vigorously at room temperature for 3 hours.[7]

-

Neutralization and Isolation: Carefully adjust the pH of the reaction mixture to 7 using concentrated HCl. The product will precipitate out of the solution.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., water or ethanol/water) to afford 2-bromopyridin-3-ol (2 ) as an off-white solid with a typical yield of 70-75%.[7]

A Note on Protecting Groups: The pyridinol hydroxyl group can potentially interfere with the Suzuki coupling by coordinating with the palladium catalyst. However, many modern Suzuki-Miyaura protocols exhibit high tolerance for free hydroxyl groups.[8] For this guide, we will proceed with the unprotected pyridinol. Should catalyst poisoning or side reactions prove problematic, the hydroxyl group could be protected as a standard ether (e.g., methoxymethyl (MOM) or benzyl (Bn) ether) prior to coupling and deprotected in a final step.

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

With both key precursors in hand, the final C-C bond formation is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly when using heteroaryl halides which can be challenging substrates.[1]

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

-

Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine 2-bromopyridin-3-ol (2 , 1.0 equiv.), (4-methoxy-3-methylphenyl)boronic acid (3 , 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Through the septum, add degassed solvents via syringe. A common and effective solvent system is a 4:1 mixture of 1,4-dioxane and water.[1] The reaction concentration is typically set to 0.1-0.2 M with respect to the limiting reagent (2 ).

-

Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material (2 ) is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent gradient (e.g., hexanes/ethyl acetate) to afford the pure 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol (1 ).

Tabulated Reaction Parameters

| Reagent/Material | Molar Equiv. | Role |

| 2-Bromopyridin-3-ol (2 ) | 1.0 | Electrophile |

| (4-Methoxy-3-methylphenyl)boronic acid (3 ) | 1.2 | Nucleophile |

| Pd(PPh₃)₄ | 0.05 | Catalyst |

| K₂CO₃ | 2.0 | Base |

| 1,4-Dioxane / Water (4:1) | - | Solvent |

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromopyridin-3-ol (2 ) to form a square planar Pd(II) complex.

-

Transmetalation: The base (K₂CO₃) activates the boronic acid (3 ) to form a more nucleophilic boronate species. This species then transfers the aryl group to the Pd(II) complex, displacing the bromide ligand.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond of the product (1 ) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This guide has outlined a robust and well-precedented synthetic route to 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol based on a convergent Suzuki-Miyaura cross-coupling strategy. By providing detailed, step-by-step protocols for the preparation of the necessary 2-bromopyridin-3-ol and (4-methoxy-3-methylphenyl)boronic acid precursors, along with a comprehensive procedure for the key coupling reaction, this document serves as a practical resource for researchers in the field. The causality behind the strategic choices and an understanding of the underlying reaction mechanism empower the scientist to adapt and optimize this pathway for the synthesis of related analogues, furthering research and development in medicinal chemistry.

References

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013). MDPI. [Link]

- CN105017136A - 2-bromo-3-methoxypyridine preparation method. (2015).

-

Protecting Groups. (n.d.). University of Bristol. [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2013). PMC. [Link]

-

Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2017). ResearchGate. [Link]

-

Optimization of Organolithium Reactions. (2020). Organic Process Research & Development. [Link]

-

Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (2013). PMC. [Link]

-

Mechanism of aromatic lithiation reactions--Importance of steric factors. (1983). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents. (2013).

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Lithiation. (n.d.). Vapourtec. [Link]

- US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. (2010).

-

Protecting Groups for Boronic Acids. (2016). Chem-Station. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). PMC. [Link]

-

The Synthesis of Organoboronic Compounds by C-H Activation of Alkanes and Arenes. (n.d.). University of Pennsylvania. [Link]

-

The Suzuki Reaction. (n.d.). Harvard University. [Link]

-

4-Bromo-1-methoxy-2-methylbenzene. (n.d.). PubChem. [Link]

-

Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2006). The Journal of Organic Chemistry. [Link]

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014).

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2019). ResearchGate. [Link]

-

Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. (2022). Organic Syntheses. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. vapourtec.com [vapourtec.com]

- 7. researchgate.net [researchgate.net]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

physicochemical properties of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol

The following technical guide provides an in-depth physicochemical profiling of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol . As direct experimental monographs for this specific regioisomer are limited in public literature, this guide synthesizes predicted properties based on structural activity relationships (SAR) of analogous 2-aryl-3-hydroxypyridines, combined with standardized experimental protocols required for validation in a drug discovery setting.

Technical Monograph & Characterization Strategy

Executive Summary

2-(4-Methoxy-3-methylphenyl)pyridin-3-ol (C₁₃H₁₃NO₂) is a biaryl scaffold integrating a 3-hydroxypyridine core with a substituted phenyl ring at the C2 position.[1] This structure exhibits amphoteric character due to the basic pyridine nitrogen and the acidic phenolic hydroxyl group.

In drug development, this molecule represents a lipophilic, ionizable chemical probe likely to exhibit pH-dependent solubility and high permeability . Its structural features suggest potential utility as a kinase inhibitor intermediate or a CNS-active ligand (e.g., similar to pharmacophores found in certain PET ligands or allosteric modulators).

Key Predicted Parameters:

-

Acid-Base Profile: Ampholyte (pKa₁ ≈ 4.5, pKa₂ ≈ 8.7).

-

Lipophilicity: Moderate (LogP ≈ 2.3).

-

Solubility: Low intrinsic solubility (S₀); highly soluble in acidic media (pH < 4).

Chemical Identity & Structural Analysis[2][3]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Core Scaffold | 3-Hydroxypyridine (3-Pyridinol) |

| Substituents | 2-position: (4-Methoxy-3-methyl)phenyl group |

Structural Features & Conformational Analysis

The molecule consists of two aromatic systems connected by a single bond (C2_Pyridine–C1_Phenyl).

-

Tautomerism: 3-Hydroxypyridines exist in equilibrium between the neutral enol form and the zwitterionic form (NH⁺/O⁻). While the zwitterion predominates in water for unsubstituted 3-hydroxypyridine, the bulky 2-aryl substituent destabilizes the zwitterion by twisting the inter-ring bond, likely favoring the neutral form in lipophilic environments and solid state.

-

Steric Hindrance: The ortho-methyl group on the phenyl ring and the C3-hydroxyl on the pyridine ring create steric pressure, forcing the biaryl system out of planarity. This non-planar conformation disrupts π-conjugation, potentially lowering the melting point compared to planar analogs.

Physicochemical Properties (Predicted)

The following values are derived from SAR analysis of structural analogs (e.g., 2-phenylpyridin-3-ol) and calculated descriptors.

Ionization & Lipophilicity Profile

| Property | Predicted Value | Mechanistic Insight |

| pKa₁ (Basic) | 4.5 ± 0.3 | Protonation of Pyridine Nitrogen. Lower than pyridine (5.2) due to the electron-withdrawing inductive effect of the phenyl ring. |

| pKa₂ (Acidic) | 8.7 ± 0.5 | Deprotonation of Phenolic Hydroxyl. Similar to 3-hydroxypyridine (8.7). |

| LogP (Oct/Water) | 2.3 ± 0.2 | Moderate lipophilicity driven by the phenyl, methyl, and methoxy groups. |

| LogD (pH 7.4) | ~2.3 | At physiological pH, the molecule is predominantly neutral (uncharged), maximizing membrane permeability. |

| PSA (Polar Surface Area) | ~42 Ų | < 90 Ų, suggesting high potential for Blood-Brain Barrier (BBB) penetration. |

Solubility Thermodynamics

The solubility profile is expected to follow a U-shaped pH-solubility curve typical of ampholytes:

-

pH < 3: High solubility (Cationic species, Pyridine-H⁺).

-

pH 5–8: Minimum solubility (Neutral species, Intrinsic Solubility S₀).

-

pH > 10: High solubility (Anionic species, Phenolate-O⁻).

Experimental Protocols for Validation

To transition from predicted values to empirical data, the following standardized workflows are recommended.

Determination of pKa (Potentiometric Titration)

Objective: Accurate determination of ionization constants to predict solubility and permeability behavior.

Protocol:

-

Preparation: Dissolve 1–2 mg of compound in a co-solvent mixture (e.g., Methanol/Water) if water solubility is too low.

-

Titration: Perform a "Chequered" titration (Acid-to-Base and Base-to-Acid) using 0.1 M HCl and 0.1 M KOH under inert gas (N₂) to prevent carbonate formation.

-

Data Analysis: Use the Bjerrum plot method to calculate pKa values. Extrapolate to 0% organic solvent if a co-solvent was used (Yasuda-Shedlovsky extrapolation).

Kinetic Solubility Assay (High-Throughput)

Objective: Rapid assessment of solubility in relevant biological buffers.

Protocol:

-

Stock Solution: Prepare a 10 mM stock solution in DMSO.

-

Dosing: Spike 5 µL of stock into 195 µL of buffer (pH 1.2, 7.4, and 6.8) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake at 500 rpm for 24 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved solids.

-

Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

-

Calculation: Solubility (µM) = (Peak Area_sample / Peak Area_standard) × Conc_standard.

-

Visualization of Physicochemical Workflows

The following diagrams illustrate the ionization scheme and the solubility profiling workflow.

Ionization & Tautomeric Equilibrium

This diagram depicts the transition between the cationic, neutral, and anionic forms across the pH scale.

Figure 1: Predicted ionization scheme showing the dominant species at different pH levels.

Solubility Profiling Workflow

A logical flow for determining thermodynamic solubility and stability.

Figure 2: Step-by-step workflow for characterizing the solubility profile of the NCE.

Analytical Methodologies

HPLC Method Development

For purity and solubility analysis, a reverse-phase gradient method is recommended.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for pH stability).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol/pyridine).

-

Rationale: The acidic mobile phase keeps the pyridine protonated (if pH < 4) or ensures sharp peaks by suppressing ionization of the phenol.

Solid-State Characterization

Before formulation, the solid form must be characterized to rule out polymorphism which affects solubility.

-

X-Ray Powder Diffraction (XRPD): To identify crystalline phase.

-

DSC (Differential Scanning Calorimetry): To determine melting point (expected range: 140–180°C depending on crystal packing) and purity.

Biological Implications

Based on the physicochemical profile (LogP ~2.3, MW 215, Neutral at pH 7.4):

-

BBB Permeability: The molecule falls within the "Goldilocks zone" for CNS penetration (LogP 2–3, PSA < 90). It is likely to cross the blood-brain barrier via passive diffusion.

-

Oral Absorption: High permeability is predicted (BCS Class II or I, depending on dose). Absorption will likely be limited by solubility (dissolution-rate limited) rather than permeability.

-

Metabolic Liability: The electron-rich phenyl ring (methoxy/methyl) is a potential site for CYP450-mediated oxidation (e.g., O-demethylation or benzylic hydroxylation).

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

-

Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Link

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on pyridine/phenyl bioisosteres). Link

-

PubChem Compound Summary . (2024). 2-Phenylpyridin-3-ol (Analogous data source). National Center for Biotechnology Information. Link

-

ChemicalBook . (2024). 6-(4-methoxy-3-methylphenyl)pyridin-3-ol (Regioisomer reference).[1][2] Link

Sources

An In-depth Technical Guide to the Solubility of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol in Various Solvents

Disclaimer: This document provides a comprehensive technical framework for understanding and determining the solubility of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol. Due to a lack of publicly available experimental data for this specific compound, the solubility values presented herein are illustrative and derived from established physicochemical principles and data for structurally analogous compounds. The primary focus of this guide is to provide a robust experimental protocol and a theoretical framework for approaching the solubility determination of this and similar molecules.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a detailed exploration of the solubility characteristics of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol, a substituted pyridinol derivative of interest in drug discovery. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a comprehensive, field-proven protocol for its empirical solubility determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and discuss the interpretation of the expected solubility profile across a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility properties of this and similar chemical entities.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1] The molecular structure of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol, with its combination of polar and non-polar functional groups, suggests a nuanced solubility profile.

Molecular Structure of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol:

Key Structural Features Influencing Solubility:

-

Pyridinol Ring: The pyridine nitrogen introduces basicity (predicted pKa around 4-5) and the hydroxyl group introduces acidity (predicted pKa around 9-10).[2] Both functional groups can participate in hydrogen bonding with protic solvents.

-

Methoxy and Methyl Groups: These substituents on the phenyl ring are relatively non-polar and will contribute to the molecule's lipophilicity.

-

Aromatic Rings: The pyridine and phenyl rings are non-polar and will interact favorably with non-polar solvents through van der Waals forces.

Based on these features, it is anticipated that 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol will exhibit moderate solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and some solubility in polar protic solvents that can act as hydrogen bond donors and acceptors. Its solubility in non-polar solvents is expected to be lower due to the presence of the polar hydroxyl and pyridine functionalities.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3][4] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol.

3.1.1 Materials and Reagents

-

2-(4-Methoxy-3-methylphenyl)pyridin-3-ol (solid, purity >98%)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Toluene, Hexane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE or PVDF syringe filters

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

3.1.2 Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[3]

3.1.3 Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Weigh an excess amount of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol (e.g., 5-10 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Add a known volume of the selected solvent (e.g., 2 mL) to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[4] The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration no longer changes.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[3]

-

Carefully withdraw the supernatant and filter it through a chemically inert 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a calibration curve by making a series of standard solutions of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol of known concentrations in the mobile phase.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the standard solutions using a validated HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid to improve peak shape for the pyridine moiety) is a common starting point.[5][6]

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in units of mg/mL or molarity (mol/L).

-

Illustrative Solubility Data and Discussion

The following table presents hypothetical solubility data for 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol in a range of solvents, based on the theoretical principles discussed earlier.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Water | Polar Protic | < 0.1 |

| Ethanol | Polar Protic | 5 - 15 |

| Methanol | Polar Protic | 10 - 25 |

| Acetonitrile | Polar Aprotic | 20 - 40 |

| DMSO | Polar Aprotic | > 50 |

| Ethyl Acetate | Moderately Polar | 2 - 8 |

| Toluene | Non-polar | < 1 |

| Hexane | Non-polar | < 0.1 |

Discussion of Expected Results:

-

High Solubility in DMSO and Acetonitrile: As strong polar aprotic solvents, DMSO and acetonitrile are expected to be excellent solvents for 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol. They can effectively solvate the molecule through strong dipole-dipole interactions.

-

Moderate Solubility in Alcohols: The ability of ethanol and methanol to act as both hydrogen bond donors and acceptors allows for favorable interactions with the pyridinol moiety, leading to moderate solubility.

-

Low Aqueous Solubility: The significant non-polar surface area of the molecule, contributed by the two aromatic rings and the methyl group, is expected to result in low solubility in water.

-

Poor Solubility in Non-polar Solvents: The presence of the polar hydroxyl and pyridine groups makes the molecule less compatible with non-polar solvents like toluene and hexane, leading to poor solubility.

Relationship between Solvent Properties and Solubility

The solubility of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol is a direct consequence of the interplay between its molecular structure and the properties of the solvent.

Caption: Relationship between compound and solvent properties influencing solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol. While specific experimental data for this compound is not yet available, the theoretical principles and detailed experimental protocol presented here offer a robust starting point for its characterization. The anticipated solubility profile suggests that polar aprotic solvents will be most effective for solubilizing this compound, a critical piece of information for formulation development and in vitro assay design. The methodologies described are broadly applicable to other novel chemical entities, providing a foundational approach to one of the most important physicochemical properties in drug discovery and development.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

Millipore Corporation. (2003). Automated Screening of Aqueous Compound Solubility in Drug Discovery. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for immediate-release, solid oral dosage forms based on a biopharmaceutics classification system. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

Inter-Research Science Publisher. (2025). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol Properties. Retrieved from [Link]

-

PMC. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Retrieved from [Link]

-

PubChem. (n.d.). 2-(((4-Methoxy-3-methyl-2-pyridinyl)methyl)thio)-6-(trifluoromethyl)-1H-benzimidazole. Retrieved from [Link]

-

Semantic Scholar. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. Retrieved from [Link]

-

IAPC Journals. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

-

Open Exploration Publishing. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine, 2847-30-5. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol - Links. Retrieved from [Link]

Sources

Comprehensive Preclinical Safety and Toxicity Profile of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Executive Summary & Structural Rationale

The compound 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol represents a highly specialized 2-arylpyridin-3-ol derivative. Pyridin-3-ol scaffolds are highly valued in medicinal chemistry, frequently serving as the core pharmacophore for acetylcholinesterase (AChE) resurrectors 1, kinase inhibitors, and central nervous system (CNS) agents such as H3 receptor antagonists 2.

However, the introduction of the 4-methoxy-3-methylphenyl moiety at the C2 position fundamentally alters the molecule's lipophilicity and metabolic liability. The pyridin-3-ol core exhibits tautomerism, existing in equilibrium with its zwitterionic pyridone form, which heavily influences its solubility and off-target receptor binding 3. This whitepaper establishes a rigorous, self-validating framework for evaluating the safety, toxicity, and pharmacokinetic profile of this compound, ensuring high-fidelity data generation for downstream drug development.

Physicochemical Properties & ADME Predictions

Understanding the baseline physicochemical properties is critical for predicting absorption, distribution, metabolism, and excretion (ADME). Drawing upon Environmental Protection Agency (EPA) data for the closely related structural isomer 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol 4, we can extrapolate the pharmacological parameters of our target compound.

Table 1: Predicted Physicochemical & ADME Parameters

| Parameter | Value | Pharmacological Implication |

| Molecular Weight | 215.25 g/mol | Highly optimal for oral bioavailability (complies with Lipinski's Rule of 5). |

| LogP (Octanol-Water) | ~2.52 | Excellent balance of aqueous solubility and lipid membrane permeability. |

| Topological Polar Surface Area | ~32.6 Ų | High probability of crossing the blood-brain barrier (BBB), necessitating CNS safety screens. |

| Hydrogen Bond Donors | 1 | Favorable for target receptor coordination without excessive desolvation penalties. |

| Hydrogen Bond Acceptors | 2 | Limits excessive hydration, aiding passive diffusion across cellular membranes. |

Mechanistic Toxicology & Metabolic Liabilities

The structural features of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol present two distinct metabolic liabilities that dictate its toxicity profile:

-

O-Demethylation Liability: The methoxy group on the phenyl ring is highly susceptible to Phase I O-demethylation by Cytochrome P450 (CYP) enzymes (predominantly CYP2D6 and CYP3A4). This yields a phenolic hydroxyl group, which can undergo further oxidation to a reactive ortho-quinone intermediate. This intermediate acts as a potent Michael acceptor, covalently binding to cellular macromolecules or depleting intracellular glutathione (GSH), ultimately triggering hepatocyte apoptosis.

-

Pyridine N-Oxidation: The basic nitrogen of the pyridine ring can undergo N-oxidation via Flavin-containing monooxygenases (FMOs) or CYPs. While N-oxides are generally more water-soluble and readily excreted, acute exposure to similar pyridin-3-ol N-oxides has been linked to severe oral toxicity and tissue irritation 5.

Proposed Phase I and Phase II metabolic pathways of the compound.

Self-Validating Experimental Protocols

To ensure data integrity, all toxicological assays must be designed as self-validating systems. A protocol is only valid if its internal positive and negative controls perform within strict, predefined thresholds.

High-Throughput In Vitro Hepatotoxicity Screening (Dual-Readout)

Causality: Relying solely on metabolic assays (like MTT) can yield false positives if the drug merely slows cellular metabolism without causing actual cell death. Coupling MTT with an LDH release assay (which measures physical membrane rupture) creates a self-validating matrix. If MTT decreases but LDH remains at baseline, the compound is cytostatic; if both shift, it is cytotoxic.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells at

cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO -

Compound Preparation: Dissolve the test compound in DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final well concentrations of 0.1, 1, 10, 50, and 100 μM. Ensure the final DMSO concentration is strictly ≤0.1% to prevent solvent-induced background toxicity.

-

Control Implementation (The Validation Engine):

-

Negative Control: 0.1% DMSO vehicle.

-

Positive Control: 50 μM Chlorpromazine (a known hepatotoxin).

-

-

Incubation & Readout: Incubate cells with the compound for 48h. Transfer 50 μL of the supernatant to a new plate for the LDH assay (measure absorbance at 490 nm). Add MTT reagent to the original plate, incubate for 3h, lyse the cells, and read absorbance at 570 nm.

-

Data Synthesis & Validation Criteria: Calculate IC

values. Validation Check: The assay data is only accepted if the positive control (Chlorpromazine) shows >80% cell death and the negative control shows >95% viability.

Self-validating high-throughput in vitro hepatotoxicity screening workflow.

Cytochrome P450 Mechanism-Based Inhibition (MBI) Profiling

Causality: The basic nitrogen of the pyridine ring can coordinate with the heme iron of CYP450 enzymes. If NADPH-dependent oxidation converts the molecule into a reactive intermediate that covalently binds to the apoenzyme, it causes irreversible Mechanism-Based Inhibition (MBI), leading to severe clinical drug-drug interactions (DDIs).

Step-by-Step Methodology:

-

Microsome Incubation: Incubate human liver microsomes (HLM, 0.5 mg/mL) with the test compound (0 - 50 μM) in potassium phosphate buffer (pH 7.4).

-

NADPH Addition: Initiate the reaction by adding NADPH (1 mM). Incubate for pre-determined time intervals (0, 10, 20, 30 min) to assess time-dependent inhibition.

-

Substrate Addition: Add a specific CYP probe substrate (e.g., Midazolam for CYP3A4).

-

Quenching & LC-MS/MS: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 min and analyze the supernatant via LC-MS/MS.

-

Control Implementation (The Validation Engine): Use Ketoconazole as a positive control. Validation Check: The system validates itself by plotting the IC

shift; a >2-fold decrease in IC

Logical flow of NADPH-dependent mechanism-based inhibition of CYP450 enzymes.

In Vivo Toxicity Considerations

Given the high predicted BBB permeability (TPSA ~32.6 Ų) and the historical use of methoxy-aryl pyridines in CNS indications, in vivo safety pharmacology must prioritize neurobehavioral observations.

Table 2: Proposed Preclinical In Vivo Safety Endpoints

| Study Type | Animal Model | Critical Endpoints Evaluated |

| Acute Oral Toxicity | Sprague-Dawley Rats | Maximum Tolerated Dose (MTD), clinical signs (tremors, lethargy), gross necropsy. |

| 14-Day Repeat Dose | Beagle Dogs | Toxicokinetics (TK), hematology, clinical chemistry (ALT/AST for hepatotoxicity), histopathology. |

| CNS Safety Pharmacology | Wistar Rats | Irwin test (behavioral changes), locomotor activity, seizure threshold evaluation. |

Conclusion

The safety and toxicity profile of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol is heavily dictated by its structural propensity for CYP-mediated O-demethylation and pyridine N-oxidation. While its physicochemical properties make it a highly attractive candidate for oral dosing and CNS penetration, rigorous, self-validating in vitro screens (specifically dual-readout hepatotoxicity and MBI assays) are mandatory to de-risk the compound before advancing to in vivo models.

References

- A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals - Benchchem. Benchchem.

- Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease - PubMed. NIH.

- 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol Properties - EPA. EPA.

- Treatment of Organophosphorus Poisoning with 6-Alkoxypyridin-3-ol Quinone Methide Precursors: Resurrection of Methylphosphonate-Aged Acetylcholinesterase - PubMed. NIH.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

Sources

- 1. Treatment of Organophosphorus Poisoning with 6-Alkoxypyridin-3-ol Quinone Methide Precursors: Resurrection of Methylphosphonate-Aged Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Synthesis and Biological Evaluation of Novel Pyridin-3-ol Derivatives for Oncology

Executive Summary & Mechanistic Rationale

The pyridin-3-ol (3-hydroxypyridine) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by its unique electronic properties and tautomeric equilibrium, the pyridin-3-ol core serves as a privileged structure for designing targeted anticancer agents.

As an Application Scientist overseeing oncology pipeline development, I approach the pyridin-3-ol core not merely as a structural backbone, but as a functional warhead. Depending on its functionalization, this scaffold can act as a potent zinc-binding group (ZBG) for epigenetic targets like Histone Deacetylases (HDACs)[1], a reactive oxygen species (ROS) modulator when converted into lipophilic phosphonium salts[2], or a hinge-binding motif for kinase inhibitors (e.g., Raf kinases)[3].

This guide provides a comprehensive methodological framework for the synthesis, functionalization, and biological validation of pyridin-3-ol derivatives, ensuring that researchers can build self-validating experimental pipelines with high data integrity.

Mechanistic Pathways in Oncology

Understanding the mechanism of action (MOA) is critical for rational drug design. Pyridin-3-ol derivatives exhibit multifaceted anticancer mechanisms. For instance, 3-hydroxypyridine-2-thione derivatives selectively inhibit HDAC6 and HDAC8 by chelating the zinc ion in the enzyme's active site, leading to tubulin and histone hyperacetylation[1]. Conversely, quaternary phosphonium salts of 3-hydroxypyridine accumulate in the mitochondria of cancer cells (driven by the hyperpolarized mitochondrial membrane potential of malignancies), inducing ROS generation, Bax upregulation, and caspase-3-mediated apoptosis[2].

Caption: Dual mechanistic pathways of pyridin-3-ol derivatives inducing cancer cell apoptosis.

Quantitative Benchmarking

To establish a baseline for therapeutic efficacy, the following table summarizes the in vitro antiproliferative activity of recently developed pyridin-3-ol classes against various human cancer cell lines.

Table 1: Comparative Anticancer Activity of Pyridin-3-ol Derivatives

| Compound Class | Target Cell Line | Primary Mechanism | IC₅₀ (µM) | Ref |

| Phosphonium Salts | OVCAR-4 (Ovarian) | ROS / Caspase-3 Activation | 1.5 - 4.2 | [2] |

| 3HPT-HDACi (Lead 10d) | Jurkat J.γ1 (Leukemia) | HDAC6/8 Inhibition | 0.8 - 2.1 | [1] |

| Thiosemicarbazone-Zn(II) | A549 (Lung) | MAPK / G0-G1 Arrest | 2.52 | [4] |

| Sorafenib Hybrids | HepG2 (Liver) | Raf Kinase Inhibition | 0.4 - 1.2 | [3] |

Synthetic Methodologies & Workflows

The Causality of Synthetic Choices

The hydroxyl group on the pyridine ring acts as a strong electron-donating group, activating the ortho and para positions for electrophilic aromatic substitution. However, free hydroxyls are prone to unwanted O-alkylation or oxidation during transition-metal-catalyzed cross-coupling. Therefore, protection of the hydroxyl group (e.g., via benzylation) is a mandatory first step before building complex carbon frameworks.

Caption: Step-by-step synthetic workflow for functionalizing the pyridin-3-ol core.

Protocol 1: Synthesis of 3-Hydroxypyridine-2-carboxaldehyde Thiosemicarbazones

This protocol details the synthesis of thiosemicarbazone derivatives, which have shown potent activity against A549 lung cancer cells[4].

Reagents & Materials:

-

3-Hydroxypyridine-2-carboxaldehyde (1.0 eq)

-

N(4)-substituted thiosemicarbazide (1.0 eq)

-

Glacial acetic acid (catalytic)

-

Absolute ethanol

Step-by-Step Procedure:

-

Preparation: Dissolve 3-hydroxypyridine-2-carboxaldehyde (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

Activation: Add 3-4 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the thiosemicarbazide amine.

-

Condensation: Slowly add the N(4)-substituted thiosemicarbazide (10 mmol) while stirring. Reflux the mixture at 80°C for 4-6 hours.

-

Monitoring: Monitor reaction progression via TLC (DCM:MeOH, 9:1).

-

Isolation: Upon completion, cool the mixture to 0°C. The Schiff base product will precipitate. Filter under vacuum and wash with cold ethanol.

-

Metal Complexation (Optional but Recommended): React the purified ligand with ZnCl₂ (1:1 molar ratio) in methanol at room temperature for 2 hours. Causality: Zinc complexation locks the molecule in a planar conformation, increasing lipophilicity and cellular uptake, which directly correlates with enhanced micromolar potency (IC₅₀ ~2.52 µM)[4].

Biological Validation Workflows

A robust biological evaluation must be a self-validating system . If a compound reduces cell viability, we must prove whether it is due to non-specific necrosis (toxicity) or programmed cell death (apoptosis). The following protocol utilizes orthogonal assays to confirm the MOA[2].

Protocol 2: In Vitro Apoptosis and Viability Profiling

Phase A: Viability Screening (MTT Assay)

-

Seeding: Seed target cancer cells (e.g., OVCAR-4 or A549) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24h at 37°C, 5% CO₂.

-

Treatment: Treat cells with serial dilutions of the synthesized pyridin-3-ol derivatives (0.1 µM to 50 µM).

-

Self-Validating Controls: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin or Sorafenib).

-

-

Readout: After 48h, add MTT reagent. Read absorbance at 570 nm. Calculate IC₅₀ values using non-linear regression.

Phase B: Mechanistic Validation (Annexin V-FITC/PI Flow Cytometry) Causality: The MTT assay only measures metabolic activity. To confirm apoptosis, we use Annexin V (which binds to externalized phosphatidylserine during early apoptosis) and Propidium Iodide (PI, which only enters cells with compromised membranes during late apoptosis/necrosis).

-

Preparation: Treat cells in 6-well plates with the compound at 1× and 2× its calculated IC₅₀ for 24 hours.

-

Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze via flow cytometry within 1 hour.

Phase C: Target Engagement (Western Blot) To definitively prove the pathway outlined in our MOA diagram, lyse the treated cells and perform a Western Blot probing for Bax (pro-apoptotic), Bcl-xL (anti-apoptotic), and cleaved Caspase-3 . A successful pyridin-3-ol derivative will show a dose-dependent hyperexpression of Bax and Caspase-3[2].

References

-

In-vitro antitumor activity of new quaternary phosphonium salts, derivatives of 3-hydroxypyridine Anti-Cancer Drugs URL:[Link]

-

Synthesis and Structure–Activity Relationship of 3-Hydroxypyridine-2-thione-Based Histone Deacetylase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Anticancer potential of 3-hydroxypyridine-2-carboxaldehyde N(4)-methyl and pyrrolidinylthiosemicarbazones and their Zn(II) complexes in different cancers via targeting MAPK superfamily signaling pathway Results in Chemistry (ResearchGate) URL:[Link]

-

Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids Bioorganic & Medicinal Chemistry Letters (NIH) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. In-vitro antitumor activity of new quaternary phosphonium salts, derivatives of 3-hydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Evaluation of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol in High-Throughput Antimicrobial Assays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, High-Throughput Screening (HTS) Protocols, and Data Interpretation

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that bypass traditional resistance mechanisms. Among emerging candidates, aryl-pyridine derivatives have demonstrated potent broad-spectrum activity. Specifically, 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol represents a highly optimized scaffold that leverages unique physicochemical properties to exert antimicrobial effects.

As a Senior Application Scientist, I emphasize that successful drug development requires understanding the causality behind a molecule's structure and its biological assay performance. The efficacy of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol is driven by two structural pillars:

-

The 4-Methoxy-3-methylphenyl Moiety: This functional group provides a precisely tuned lipophilic surface area (LSA). This lipophilicity is critical for penetrating the rigid peptidoglycan layer of Gram-positive bacteria and navigating the porin channels of Gram-negative outer membranes.

-

The Pyridin-3-ol Core: This core exists in a tautomeric equilibrium between its neutral pyridin-3-ol form and a zwitterionic pyridone form. This dynamic state allows the molecule to act as a versatile hydrogen-bond donor and acceptor, facilitating strong binding affinities with intracellular targets, such as the bacterial RNA polymerase (RNAP)-NusG complex , while also exhibiting the amphipathic stress characteristic of antimicrobial Schiff bases and related derivatives .

Proposed dual-mechanism of action for 2-aryl-pyridin-3-ol derivatives in bacterial cells.

Experimental Protocols: A Self-Validating System

To accurately assess the antimicrobial profile of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol, experimental workflows must be self-validating. Relying solely on optical density (OD600) for Minimum Inhibitory Concentration (MIC) is flawed because lipophilic compounds often precipitate in aqueous broth, creating false-positive turbidity.

To circumvent this, we employ the Resazurin Microtiter Assay (REMA) and orthogonally validate the mechanism of action using a SYTOX Green Permeability Assay .

Protocol A: Resazurin-Assisted Broth Microdilution (REMA)

Resazurin is a non-fluorescent blue dye that metabolically active bacteria reduce to resorufin, a highly fluorescent pink compound. This provides a definitive, metabolism-dependent readout of cell viability .

Step-by-Step Methodology:

-

Compound Preparation: Dissolve 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol in 100% DMSO to a stock concentration of 10 mg/mL. Causality: DMSO ensures complete solubilization of the lipophilic aryl group.

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve final test concentrations ranging from 0.5 µg/mL to 64 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

-

Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension 1:150 in MHB to yield a final well concentration of

CFU/mL. -

Incubation: Add 50 µL of the standardized inoculum to 50 µL of the diluted compound in each well. Include a positive growth control (broth + bacteria) and a negative sterility control (broth only). Incubate at 37°C for 18 hours.

-

Viability Readout: Add 30 µL of 0.015% (w/v) resazurin solution to all wells. Incubate for an additional 2 hours.

-

Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest concentration that prevents the blue-to-pink color change (indicating

metabolic inhibition).

Step-by-step workflow for the Resazurin Microtiter Assay (REMA) for MIC determination.

Protocol B: SYTOX Green Membrane Permeability Assay

To determine if the compound acts via membrane disruption (bactericidal) or intracellular targeting (bacteriostatic), we utilize SYTOX Green. This high-affinity nucleic acid stain cannot cross intact membranes.

Step-by-Step Methodology:

-

Cell Preparation: Wash mid-log phase bacterial cells (e.g., S. aureus) three times in 5 mM HEPES buffer (pH 7.2) to remove broth components that might quench fluorescence. Resuspend to an OD600 of 0.1.

-

Dye Incubation: Add SYTOX Green to the bacterial suspension at a final concentration of 5 µM. Incubate in the dark for 15 minutes to allow baseline equilibration.

-

Compound Challenge: Transfer 100 µL of the dye-loaded cells to a black, clear-bottom 96-well plate. Inject 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol at

, -

Kinetic Readout: Monitor fluorescence (Excitation: 504 nm, Emission: 523 nm) continuously for 60 minutes. Interpretation: A rapid spike in fluorescence indicates immediate membrane permeabilization. A flat baseline despite achieving MIC in Protocol A confirms an intracellular target mechanism (e.g., RNAP inhibition).

Quantitative Data & Expected Outcomes

The following tables summarize the expected pharmacological profile of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol based on structurally homologous aryl-pyridine and Schiff base screening programs.

Table 1: Representative Antimicrobial Activity (MIC) against ESKAPE Pathogens

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Mechanism Readout (SYTOX) |

| Staphylococcus aureus (MRSA) | Positive (+) | 2.0 - 4.0 | Baseline (Intracellular Target) |

| Enterococcus faecalis | Positive (+) | 4.0 | Baseline (Intracellular Target) |

| Escherichia coli | Negative (-) | 16.0 - 32.0 | Moderate Spike (Membrane Stress) |

| Pseudomonas aeruginosa | Negative (-) | > 64.0 | N/A (Efflux pump clearance) |

Analysis: The compound exhibits potent activity against Gram-positive strains, primarily operating via intracellular target engagement (likely RNAP-NusG). The reduced efficacy against Gram-negative strains is attributed to the lipophilic aryl group being trapped by the outer membrane lipopolysaccharides (LPS) or expelled by multidrug efflux pumps.

Table 2: Mammalian Cytotoxicity Profile (Selectivity Index)

To ensure the compound is safe for further in vivo development, its hemolytic activity against mammalian red blood cells (RBCs) must be quantified.

| Compound Concentration (µg/mL) | % Hemolysis (Sheep RBCs) | Cytotoxicity Assessment |

| 4.0 ( | < 1.0 % | Non-toxic |

| 32.0 ( | 2.5 % | Highly Tolerated |

| 128.0 ( | 8.4 % | Mildly Hemolytic |

| Triton X-100 (Positive Control) | 100.0 % | Complete Lysis |

Analysis: The compound demonstrates an excellent Selectivity Index (SI > 32), confirming that its mechanism of action is highly specific to bacterial physiology rather than non-specific mammalian membrane disruption.

References

-

Title: Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

-

Title: Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method Source: Antimicrobial Agents and Chemotherapy URL: [Link]

-

Title: A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies Source: Antibiotics URL: [Link]

Advanced Application Note: Pyridinyl Compounds as DHODH Inhibitors

Abstract

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme catalyzing the rate-limiting fourth step in de novo pyrimidine biosynthesis.[1][2][3][4] Its inhibition leads to nucleotide depletion, inducing cell cycle arrest in rapidly proliferating cells (e.g., activated lymphocytes, acute myeloid leukemia blasts) and host-targeted antiviral effects. This guide details the application of pyridinyl-based small molecules —specifically nicotinic acid derivatives and pyrazolo[1,5-a]pyridines—as potent DHODH inhibitors. We provide validated protocols for enzymatic screening (DCIP reduction), cellular efficacy profiling, and the critical uridine rescue assay to confirm on-target mechanism of action.

Introduction & Mechanism of Action

DHODH is unique among pyrimidine biosynthesis enzymes as it resides on the inner mitochondrial membrane.[5] It couples the oxidation of dihydroorotate (DHO) to orotate with the reduction of ubiquinone (CoQ10) to ubiquinol, feeding electrons directly into the respiratory chain (Complex III).

The Pyridinyl Advantage

The ubiquinone-binding tunnel of DHODH is a hydrophobic channel with a specific polar patch. Pyridinyl compounds are particularly effective scaffolds because:

-

Bioisosterism: The pyridine ring can mimic the quinone headgroup of CoQ10.

-

H-Bonding Capability: The ring nitrogen (or substituents like carboxylates in nicotinic acid derivatives) often forms critical hydrogen bonds with Arg136 and Gln47 , residues essential for substrate positioning.[3]

-

Tunability: The pyridine core allows for diverse substitution (e.g., 2-anilino groups) to extend into the hydrophobic tunnel, increasing potency into the nanomolar range.

Visualization: De Novo Pyrimidine Biosynthesis

Caption: The central role of DHODH in pyrimidine synthesis. Pyridinyl inhibitors block the conversion of DHO to Orotate.[6] Exogenous uridine bypasses this blockade via the salvage pathway.[7]

Protocol 1: In Vitro Enzymatic Assay (DCIP Reduction)

This colorimetric assay measures DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which acts as a terminal electron acceptor, replacing ubiquinone. The solution turns from blue (oxidized) to colorless (reduced).[8]

Materials

-

Enzyme: Recombinant human DHODH (truncated, lacking mitochondrial targeting sequence).

-

Substrates: L-Dihydroorotate (DHO), Decylubiquinone (QD) or Coenzyme Q10.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100, 10% Glycerol.[1]

-

Plate: 96-well clear flat-bottom plate.

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve pyridinyl test compounds in DMSO (10 mM stock). Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

-

Prepare 2X Enzyme Mix : Dilute rhDHODH in Assay Buffer to 20 nM (final assay conc. will be 10 nM).

-

Prepare 2X Substrate Mix : 200 µM DHO, 200 µM QD, 120 µM DCIP in Assay Buffer.

-

-

Pre-Incubation (Binding Equilibrium):

-

Add 50 µL of 2X Enzyme Mix to each well.

-

Add 1 µL of test compound (or DMSO control).

-

Incubate for 15 minutes at 25°C to allow the inhibitor to access the ubiquinone tunnel.

-

-

Reaction Initiation:

-

Add 50 µL of 2X Substrate Mix to start the reaction.

-

Final Concentrations: 10 nM DHODH, 100 µM DHO, 100 µM QD, 60 µM DCIP.

-

-

Kinetic Measurement:

-

Immediately read Absorbance at 600 nm (OD600) every 30 seconds for 20 minutes on a microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity (

) from the linear portion of the curve (slope of OD decrease). -

Normalize to DMSO control (0% inhibition) and No-Enzyme/Brequinar control (100% inhibition).

-

Fit data to a 4-parameter logistic equation to determine

.[11]

-

Validation Criteria: Z-factor > 0.5; Reference inhibitor (e.g., Brequinar)

Protocol 2: Cellular Proliferation & Uridine Rescue

This is the "Gold Standard" for validating DHODH inhibitors. If a compound kills cells via DHODH inhibition, adding excess uridine must rescue the cells by fueling the salvage pathway.[7] If uridine does not rescue viability, the compound has off-target toxicity (e.g., general mitochondrial toxicity).

Materials

-

Cell Lines: MOLM-13 (AML), A375 (Melanoma), or Jurkat (T-cell).

-

Reagents: Uridine (Sigma), Cell Viability Reagent (CCK-8, MTS, or CellTiter-Glo).

-

Media: RPMI-1640 + 10% FBS (dialyzed FBS is preferred to minimize background pyrimidines, though standard FBS often works for potent inhibitors).

Workflow

-

Seeding:

-

Seed cells at 5,000 cells/well in two separate 96-well plates (Plate A and Plate B).

-

Incubate overnight.

-

-

Treatment:

-

Plate A (Inhibition): Treat with serial dilutions of the pyridinyl compound.

-

Plate B (Rescue): Treat with the same serial dilutions + 100 µM Uridine .

-

-

Incubation:

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Readout:

-

Add viability reagent (e.g., 10 µL CCK-8) and incubate 1-4 hours.

-

Measure Absorbance (450 nm) or Luminescence.[11]

-

Interpretation

| Condition | High Inhibitor Conc.[11][12] | Result Interpretation |

| Plate A (- Uridine) | Low Viability (<10%) | Compound is cytotoxic/cytostatic. |

| Plate B (+ Uridine) | High Viability (>90%) | Confirmed On-Target DHODH Inhibition. |

| Plate B (+ Uridine) | Low Viability (<50%) | Off-Target Toxicity. (Compound kills via non-DHODH mechanism). |

Structural Biology & SAR Insights

When designing or evaluating pyridinyl DHODH inhibitors, focus on the following interactions within the ubiquinone binding site (based on PDB structures like 6J3B or 2FPY):

-

The Pyridine Core: Often positions a carboxylate or polar group to interact with Arg136 . This mimics the interaction of the natural substrate's carboxylate.

-

Hydrophobic Tail: A biphenyl or naphthyl group attached to the pyridine scaffold extends into the deep hydrophobic tunnel (occupied by the isoprenoid tail of CoQ10).

-

Linker Rigidity: Amide or amine linkers (e.g., 2-anilino nicotinic acids) provide the correct geometry to span the narrow entrance of the tunnel.

Visualization: Screening Workflow

Caption: Step-by-step screening cascade. Only compounds that show enzymatic potency AND uridine rescue are considered true DHODH inhibitors.

References

-

BenchChem Technical Support. (2025).[1][9] Understanding the Structure-Activity Relationship of Dhodh-IN-16: An In-depth Technical Guide. BenchChem.[1][9][10] Link

-

Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2013). Expert Opinion on Therapeutic Patents. Link

-

Sainas, S., et al. (2022). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold.[13] Journal of Medicinal Chemistry. Link

-

Zeng, T., et al. (2019).[14][15] A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode.[14][16] FEBS Open Bio. Link

-

Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell.[1][7][9][11][12][17] Link

-

Baumgartner, R., et al. (2006). Dual binding mode of a novel series of DHODH inhibitors.[4][16][17] Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Assay in Summary_ki [bindingdb.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 6j3b - Crystal structure of human DHODH in complex with inhibitor 1289 - Summary - Protein Data Bank Japan [pdbj.org]

- 15. researchgate.net [researchgate.net]

- 16. Dual binding mode of a novel series of DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rcsb.org [rcsb.org]

Application Note: In Vitro Evaluation of Pyridin-3-ol Derivatives Against Cancer Cell Lines

Executive Summary & Mechanistic Rationale

Pyridin-3-ol derivatives have emerged as a highly privileged scaffold in the design of next-generation targeted anticancer therapeutics[1]. Functioning as bioisosteres for established multikinase inhibitors like sorafenib, sunitinib, and cabozantinib, the pyridin-3-ol core provides unique electronic properties[2][3][4]. The hydroxyl group at the 3-position, combined with the nitrogen heteroatom, creates a potent hydrogen bond donor-acceptor system. This structural motif tightly anchors the molecule within the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR-2 and c-Met[2][4].

By competitively displacing ATP, these derivatives effectively shut down downstream oncogenic signaling—most notably the PI3K/Akt pathway—thereby halting tumor angiogenesis, inhibiting proliferation, and triggering apoptosis[2][5].

Caption: Mechanism of action for pyridin-3-ol derivatives targeting RTK/PI3K/Akt pathways.

Quantitative Benchmarking: Efficacy Across Cancer Cell Lines

To establish a baseline for comparative analysis, the following table synthesizes the in vitro antiproliferative activity (IC50) of leading pyridin-3-ol derivatives and related hybrids against well-characterized human cancer cell lines.

| Compound Class / Derivative | Target Kinase(s) | Cell Line (Tissue Origin) | IC50 (µM) | Reference Drug | Ref |

| Bicyclic Pyridinol (Sunitinib Mimic) | VEGFR-2 / PDGFR | A549 (Non-Small Cell Lung) | 1.10 – 1.47 | Sunitinib (1.35 – 6.61) | [3] |

| Bicyclic Pyridinol (Sunitinib Mimic) | VEGFR-2 / PDGFR | MDA-MB-231 (Breast) | 1.10 – 1.47 | Sunitinib (1.35 – 6.61) | [3] |

| Unsubstituted Pyridine (Cabozantinib Bioisostere) | c-Met | A549 (Non-Small Cell Lung) | 12.4 | Cabozantinib (37.3) | [4] |

| Unsubstituted Pyridine (Cabozantinib Bioisostere) | c-Met | H1299 (Non-Small Cell Lung) | 8.9 | Cabozantinib (16.1) | [4] |

| Naphthoquinone-Naphthol Hybrid | Multiple RTKs | HCT116 (Colon) | 1.18 | Compound 5 (5.27) | [6] |

Expert Insight: The superior safety window of pyridin-3-ol derivatives is often demonstrated by their lower cytotoxicity against normal human cell lines (e.g., H6c7 or MRC-5) compared to standard-of-care agents, making them highly attractive for preclinical development[2][3][4][5].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an experimental protocol is only as robust as its internal controls and the physiological relevance of its conditions. The following workflows are designed to isolate the specific kinase-inhibitory effects of pyridin-3-ol derivatives from generic cytotoxic artifacts.

In Vitro Cytotoxicity & Proliferation Assay (MTT Method)

This protocol utilizes the metabolic reduction of MTT to formazan to quantify cell viability, serving as the primary phenotypic readout for compound efficacy.

Caption: Self-validating in vitro cytotoxicity assay workflow for compound screening.

Step-by-Step Methodology:

-

Cell Seeding & Adhesion: Harvest cells (e.g., A549, HCT116) in the logarithmic growth phase. Seed at a density of

cells/well in a 96-well microtiter plate using complete media (10% FBS)[2].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Causality Rule: This specific density ensures the cells do not reach confluence and experience contact inhibition during the 48-hour assay window, which would artificially skew proliferation data[5].

-

-

Cell Synchronization (Serum Starvation): After 24 hours of adhesion, aspirate the complete media and replace it with low-serum (1% FBS) or keratinocyte serum-free media for 24 hours[2][4][7].

-

Causality Rule: Serum starvation synchronizes the cell cycle and removes the confounding background noise of exogenous growth factors present in standard FBS. This ensures that any observed growth arrest is a direct consequence of the pyridin-3-ol derivative inhibiting endogenous RTK signaling[2][4].

-

-

Compound Treatment: Prepare serial dilutions of the pyridin-3-ol derivatives (e.g., 0.1 to 100 µM) in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.1% (v/v) to prevent solvent-induced toxicity[4]. Treat the cells for 48 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye[5][7].

-

Formazan Solubilization & Readout: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals[5][7]. Measure the optical density (OD) at 540 nm using a microplate reader[2][4][7].

-

Causality Rule: Complete solubilization with DMSO is critical; partial dissolution leads to light scattering and non-linear absorbance, destroying the dynamic range of the assay[5].

-

Target Engagement: Cell-Free Kinase Inhibition Assay (c-Met / VEGFR-2)

To prove that the phenotypic cell death observed in the MTT assay is driven by on-target engagement, a cell-free enzymatic assay must be employed to measure direct kinase inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the kinase assay buffer containing Tris-HCl, MgCl2, and DTT to maintain optimal pH and provide necessary cofactors for RTK activity[8].

-

Enzyme-Inhibitor Pre-incubation: Incubate the recombinant kinase (e.g., c-Met or VEGFR-2) with varying concentrations of the pyridin-3-ol derivative for 15 minutes at room temperature.

-

Reaction Initiation (ATP Control): Initiate the reaction by adding a fluorogenic peptide substrate and ATP.

-

Causality Rule: It is critical to fix the ATP concentration near its Michaelis constant (

, typically around 25 µM) for the specific kinase[7]. Because pyridin-3-ol derivatives are competitive ATP inhibitors, using physiologically saturated ATP levels in vitro would mask the compound's potency, leading to artificially inflated IC50 values[7].

-

-

Quantification: After 30–60 minutes of incubation at 30°C, stop the reaction and quantify the remaining ATP using a luminescence-based assay (e.g., Kinase-Glo®) or measure the phosphorylated substrate via fluorometry[4][8]. Calculate the IC50 by plotting the percentage of kinase inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve[4][8].

References

-

Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. nih.gov. 2

-

Synthesis and in vitro antitumor activity of 1-(3-dimethylamino)propyl indolin-2-one derivatives. researchgate.net. 3

-

Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. nih.gov. 6

-

A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. benchchem.com. 1

-

Benchmarking Performance of 5-Fluoro-6-methoxypyridin-3-OL Derivatives: A Data-Driven Comparative Guide. benchchem.com. 5

-

Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. semanticscholar.org. 4

-